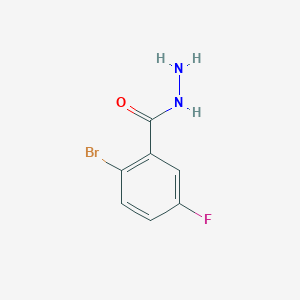

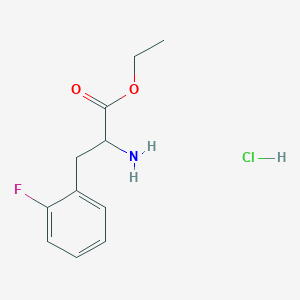

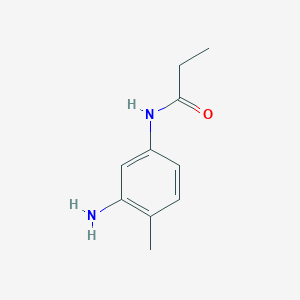

![molecular formula C8H6BrI B1341623 1-bromo-3-[(Z)-2-iodoethenyl]benzene CAS No. 908333-97-1](/img/structure/B1341623.png)

1-bromo-3-[(Z)-2-iodoethenyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-bromo-3-[(Z)-2-iodoethenyl]benzene” is an organic compound . The Z in the name indicates that the two highest-priority groups on either side of the double bond are on the same side . The compound has a molecular weight of 308.94 .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions. For instance, bromination of benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can introduce a bromine . Similarly, an alkene can be brominated at the allylic position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4+ . This compound has a benzene ring with a bromine atom and an iodoethenyl group attached to it . Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Mechanism of Action

The mechanism of action for the reactions involving “1-bromo-3-[(Z)-2-iodoethenyl]benzene” typically involves electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-[(Z)-2-iodoethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFMUGTDJRNC-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590270 |

Source

|

| Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908333-97-1 |

Source

|

| Record name | 1-Bromo-3-[(Z)-2-iodoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

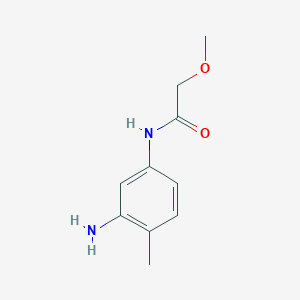

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

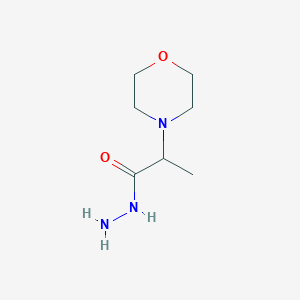

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)